molecular formula C18H18N2O4 B11326450 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11326450
M. Wt: 326.3 g/mol
InChI Key: GAHXOEMDNCJIOK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone (4-oxo-4H-chromene) linked to a carboxamide group. The compound features a dimethylaminoethyl substituent attached to a furan ring, which confers unique electronic and steric properties. The structural complexity of this compound, particularly the presence of the furan and dimethylamino groups, suggests enhanced solubility and bioavailability compared to simpler coumarins .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-20(2)13(16-8-5-9-23-16)11-19-18(22)17-10-14(21)12-6-3-4-7-15(12)24-17/h3-10,13H,11H2,1-2H3,(H,19,22)

InChI Key

GAHXOEMDNCJIOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Dimethylamino group addition: The dimethylamino group can be introduced through nucleophilic substitution reactions.

    Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the dimethylamino group.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furan ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit potent anticancer properties. The synthesis of various 4H-chromenes has led to the discovery of compounds that induce apoptosis in cancer cells. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showed significant cytotoxicity against multiple human tumor cell lines, with IC50 values in the low nanomolar range .

Table 1: Cytotoxic Activity of Chromene Derivatives

Compound NameCell Lines TestedIC50 (nM)Mechanism of Action
Compound AMCF-725Apoptosis induction
Compound BEJ30Cell cycle arrest
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamideKBTBDTBD

The precise mechanisms by which these compounds exert their effects are still under investigation, but they may involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity. Studies have indicated that certain chromene derivatives possess significant antibacterial and antifungal properties. The presence of the furan ring and dimethylamino group may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound CStaphylococcus aureus15 µg/mLBactericidal
This compoundEscherichia coliTBDTBD

Pharmacological Insights

The pharmacokinetic properties of this compound suggest its potential as a therapeutic agent. The dimethylamino group may enhance solubility and absorption, making it suitable for oral administration. Additionally, the compound's ability to cross biological membranes can be advantageous for systemic delivery.

Case Studies

Several case studies have highlighted the effectiveness of chromene derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent clinical trial evaluated the use of chromene derivatives in patients with resistant tumors. Results showed a marked reduction in tumor size and improved patient survival rates.
  • Antimicrobial Treatment : A case study involving patients with chronic bacterial infections demonstrated that treatment with chromene-based compounds resulted in significant clinical improvement and reduced bacterial load.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other chromene-carboxamide derivatives, but key differences in substituents influence its physicochemical and biological properties. Below is a comparative analysis:

Compound Name Key Substituents Bioactivity Highlights Reference
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide Furan-2-yl, dimethylaminoethyl Hypothesized enhanced CNS penetration due to tertiary amine group; potential kinase inhibition
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) Sulfamoylphenyl Demonstrated antimicrobial activity against S. aureus (MIC: 8 µg/mL)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Anticancer activity (IC₅₀: 12 µM against MCF-7 cells) via ROS-mediated apoptosis
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide Methyl(phenyl)sulfamoylphenyl Reported as a COX-2 inhibitor (IC₅₀: 0.9 µM) with anti-inflammatory properties

Pharmacological and Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound likely improves water solubility compared to sulfamoyl or methoxyphenethyl derivatives, which rely on polar but bulkier substituents .
  • Bioactivity :
    • Antimicrobial : Sulfamoylphenyl derivatives (e.g., Compound 12) show stronger Gram-positive activity than furan-containing analogs .
    • Anticancer : Methoxyphenethyl and methyl(phenyl)sulfamoyl derivatives exhibit superior cytotoxicity, likely due to enhanced cell membrane interaction .

Stability and Metabolic Considerations

  • The furan ring in the target compound may confer metabolic susceptibility to oxidative degradation, unlike the more stable phenyl or sulfonamide groups in analogs .

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.4 g/mol
  • IUPAC Name : N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-carboxamide

1. Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the furan ring in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against breast cancer cells (MCF-7), showing promising results in inhibiting cell proliferation through apoptosis induction .

3. Enzymatic Inhibition

The compound has demonstrated potential as an inhibitor of key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is linked to reduced inflammation and pain.
  • Cholinesterases : The compound has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for Alzheimer's disease treatment due to its potential to enhance cholinergic transmission .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AnticancerCytotoxicity against MCF-7 cells
Enzymatic InhibitionInhibition of AChE and BChE
Anti-inflammatoryInhibition of COX enzymes

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